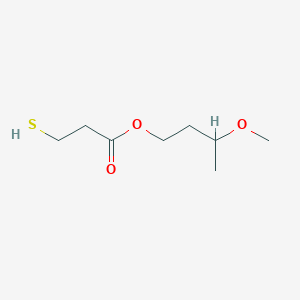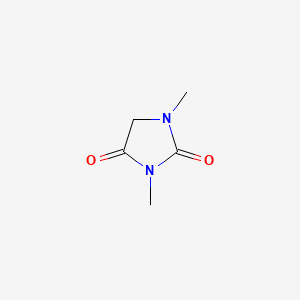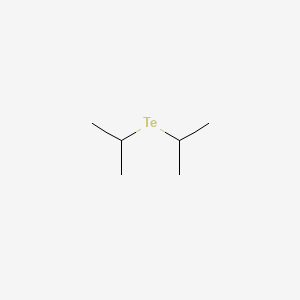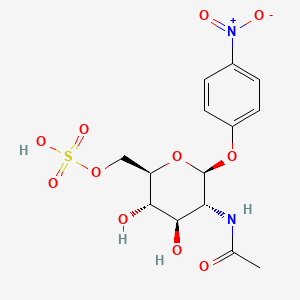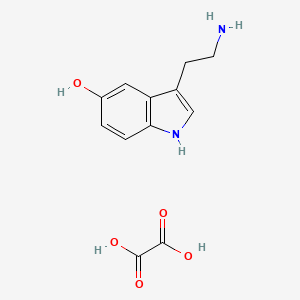
5-Phenoxypentanoic acid
概要
説明
5-Phenoxypentanoic acid is an organic compound with the linear formula C11H14O3 . It belongs to the class of organic compounds known as medium-chain fatty acids, which are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 194.232 .科学的研究の応用
Hypolipidemic and Hypoglycemic Agent
5-Phenoxypentanoic acid has been investigated for its hypolipidemic and hypoglycemic properties. A study by Yoshioka et al. (1989) explored a series of hindered phenols, including phenoxypentanoic acid, for their ability to inhibit lipid peroxidation and act as hypolipidemic and/or hypoglycemic agents. They found that certain compounds, such as this compound, demonstrated expected biological properties without increasing liver weight, indicating potential as a hypoglycemic and hypolipidemic agent (Yoshioka et al., 1989).
Linker for Solid Phase Synthesis
Bleicher et al. (2000) reported the synthesis of derivatives including 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, highlighting their applications as linkers for solid phase synthesis. These supports demonstrated higher acid stability compared to standard trityl resins, indicating their utility in the synthesis of complex organic compounds (Bleicher et al., 2000).
Component in Fluorescent and Colorimetric pH Probe
Diana et al. (2020) synthesized a fluorescent and colorimetric pH probe using a derivative of this compound. This probe demonstrated high solubility, stability, and selectivity, making it potentially useful for real-time pH sensing and intracellular pH imaging (Diana et al., 2020).
HIV-Protease Assay
Badalassi et al. (2002) developed a selective HIV-protease assay using a chromogenic amino acid derivative of this compound. This assay allowed for the spectrophotometric detection of HIV-protease activity, demonstrating the compound's potential in biomedical research and drug development (Badalassi et al., 2002).
Production of Phenoxy-Substituted Polyesters
Ritter and Spee (1994) investigated the production of phenoxy-substituted polyesters using this compound. This research explored the potential of these polyesters in industrial applications, such as in the production of plastics and other materials (Ritter & Spee, 1994).
作用機序
Target of Action
It’s structurally similar to valeric acid, a short-chain fatty acid (scfa) that has been shown to interact with gabaergic neurons .
Mode of Action
Valeric acid, a structurally similar compound, has been shown to increase gaba levels across stool, blood, and amygdala
Biochemical Pathways
Valeric acid, a structurally similar compound, has been shown to affect pathways including potassium voltage-gated channels, inflammation, glutamate degradation, l-dopa degradation, and psychological behaviors .
Pharmacokinetics
Valeric acid, a structurally similar compound, is known to be highly protein-bound and has variable dose requirements . The ADME properties of 5-phenoxy-n-valeric acid and their impact on bioavailability would need to be studied further.
Result of Action
Valeric acid, a structurally similar compound, has been shown to attenuate excessive alcohol drinking, reduce blood ethanol concentration, and improve anxiety-like or approach-avoidance behavior in male mice .
Action Environment
Phenoxy herbicides, which share a similar phenoxy group, have been shown to be widely dispersed in the environment due to inappropriate storage and application practices .
Safety and Hazards
生化学分析
Biochemical Properties
5-Phenoxypentanoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with aromatic-amino-acid aminotransferase, an enzyme involved in amino acid metabolism This interaction is crucial for the conversion of aromatic amino acids, which are essential for various metabolic pathways
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuroblastoma SH-SY5Y cells, phenolic acids, including this compound, have shown neuroprotective effects by reducing oxidative stress and apoptosis . This compound may also modulate the expression of antioxidant proteins such as superoxide dismutase and catalase, thereby enhancing cellular defense mechanisms against oxidative damage.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to aromatic-amino-acid aminotransferase, influencing its activity and thereby affecting amino acid metabolism . Additionally, this compound may inhibit or activate other enzymes involved in lipid metabolism, leading to alterations in cellular lipid levels. These interactions can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function are still being investigated. In vitro studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, although the exact mechanisms remain unclear.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects on cellular metabolism and antioxidant defense mechanisms . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and oxidative stress. These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phenylpropanoid biosynthetic pathway . It interacts with enzymes such as phenylalanine ammonia lyase, which is crucial for the synthesis of phenolic compounds. Additionally, this compound may influence metabolic flux and metabolite levels, further affecting cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution is essential for its biological activity and effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It may be directed to specific compartments or organelles, such as mitochondria or the nucleus, where it exerts its effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-phenoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-11(13)8-4-5-9-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEBMOCMHWICRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307551 | |
| Record name | 5-Phenoxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7170-40-3 | |
| Record name | 5-Phenoxypentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenoxypentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7170-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenoxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenoxyvaleric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



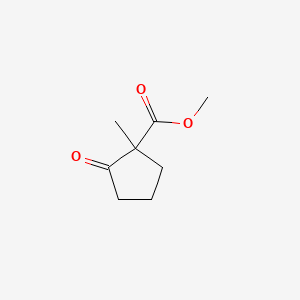
![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)
